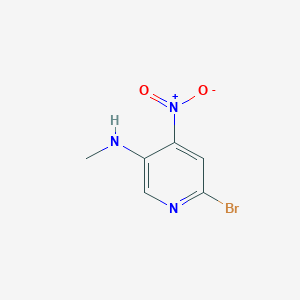

6-Bromo-N-methyl-4-nitropyridin-3-amine

Description

Properties

Molecular Formula |

C6H6BrN3O2 |

|---|---|

Molecular Weight |

232.03 g/mol |

IUPAC Name |

6-bromo-N-methyl-4-nitropyridin-3-amine |

InChI |

InChI=1S/C6H6BrN3O2/c1-8-4-3-9-6(7)2-5(4)10(11)12/h2-3,8H,1H3 |

InChI Key |

BKZQMZKVFIDKIE-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CN=C(C=C1[N+](=O)[O-])Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Physicochemical Properties

Molecular Weight and Solubility

- Bromine and nitro groups increase molecular weight and reduce aqueous solubility compared to non-halogenated analogs. For instance, 6-Bromo-3-nitropyridin-2-amine (226.00 g/mol) is less polar than 6-Chloro-N-methyl-3-nitropyridin-2-amine (199.59 g/mol) due to bromine’s higher atomic mass .

- Methylation of the amine (as in the target compound) may improve lipid solubility, enhancing membrane permeability in biological systems.

Spectroscopic Data (NMR)

- 6-Bromo-3-nitropyridin-2-amine (14) : ¹H-NMR (400 MHz, DMSO-d₆) shows doublets for 4-H (δ 8.64 ppm) and 1-H (δ 8.16 ppm), and a singlet for 5-H (δ 7.85 ppm). ¹³C-NMR confirms nitro (δ 148.2 ppm) and bromine (δ 112.4 ppm) effects .

- 3-Nitro-6-(phenylethynyl)pyridin-2-amine (16) : Phenylethynyl substitution introduces aromatic protons (δ 7.60–7.45 ppm) and alters coupling patterns .

Comparatively, the target compound’s methylamine group would likely shift NH proton signals upfield (δ ~2.5–3.0 ppm for CH₃) and modify ring proton splitting patterns.

Preparation Methods

Bromination of N-Methyl-4-Nitropyridin-3-Amine

A common route involves brominating N-methyl-4-nitropyridin-3-amine. The bromine atom is introduced at the 6-position of the pyridine ring using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF or DCM).

-

Reagents : Br₂, DMF, 0–5°C

-

Key Insight : The nitro group at the 4-position directs bromination to the 6-position due to its electron-withdrawing effect.

N-Methylation of Amine Precursors

Reductive Methylation of 6-Bromo-4-Nitropyridin-3-Amine

The amine group at the 3-position is methylated using formaldehyde (HCHO) and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) in methanol.

-

Reagents : HCHO, NaBH₃CN, MeOH, rt, 12 h

-

Alternative : Methylboronic acid with triethyl phosphite in toluene achieves selective mono-N-methylation without overalkylation.

Multi-Step Synthesis from 2-Bromo-4-Methyl-5-Nitropyridine

Reduction and Functionalization

A robust method involves reducing 2-bromo-4-methyl-5-nitropyridine to 6-bromo-4-methylpyridin-3-amine, followed by nitration and methylation:

-

Reduction :

-

Nitration : HNO₃/H₂SO₄, 0°C

-

Methylation : CH₃I, K₂CO₃, DMF, 60°C, 6 h

Comparative Analysis of Methods

Critical Reaction Parameters

-

Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance bromination and nitration efficiency.

-

Temperature Control : Low temperatures (0–5°C) minimize side reactions during nitration.

-

Catalysts : Pd catalysts improve yields in coupling reactions for intermediates.

Analytical Validation

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 6-Bromo-N-methyl-4-nitropyridin-3-amine, and how can reaction conditions be optimized?

- Methodology :

- Halogenation : Use N-bromosuccinimide (NBS) in acetonitrile for regioselective bromination of pyridine precursors, as demonstrated in analogous systems (e.g., 4-amino-3-bromopyridine synthesis) .

- Nitration : Introduce nitro groups via mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration. Monitor regioselectivity using TLC or HPLC .

- Methylation : Employ reductive alkylation (e.g., formaldehyde/NaBH₄) or nucleophilic substitution (methyl iodide with a deprotonated amine) .

- Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., Pd for cross-coupling steps) to improve yields. Use inert atmospheres (N₂/Ar) to stabilize intermediates.

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Key Analytical Methods :

- ¹H/¹³C NMR : Identify characteristic peaks:

- N–CH₃ proton at δ ~2.8–3.2 ppm (singlet).

- Aromatic protons adjacent to nitro/bromo groups (δ ~8.5–9.0 ppm, deshielded).

- Nitro group effects on ring current (splitting patterns) .

- MS (ESI/HRMS) : Confirm molecular ion [M+H]⁺ (expected m/z ~260–262 for C₆H₅BrN₃O₂). Look for isotopic patterns (²⁷Br/⁸¹Br) .

- IR : Detect NO₂ asymmetric stretching (~1520 cm⁻¹) and C–Br (~560 cm⁻¹) .

Q. What precautions are necessary for handling and storing this compound due to its reactivity?

- Stability : Store at 2–8°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture, as nitro groups may hydrolyze .

- Safety : Use fume hoods and PPE (gloves, goggles) due to potential toxicity. Brominated aromatics can release HBr under acidic conditions; neutralize waste with bicarbonate .

Advanced Research Questions

Q. How can regioselectivity challenges in further functionalization (e.g., Suzuki coupling) be addressed?

- Challenge : Competing reactivity of bromo and nitro groups. Nitro groups are strong electron-withdrawing groups, directing electrophiles to meta positions, while bromo substituents may sterically hinder coupling.

- Solutions :

- Protection/Deprotection : Temporarily reduce nitro to NH₂ (e.g., H₂/Pd-C) to alter electronic effects, then re-oxidize post-reaction .

- Catalyst Tuning : Use Pd(PPh₃)₄ with bulky ligands to enhance selectivity for bromo over nitro sites. Optimize temperature (80–100°C) and solvent (toluene/DMF) .

- Validation : Monitor reaction progress via GC-MS or MALDI-TOF to detect undesired byproducts.

Q. What are the thermal and photolytic degradation pathways of this compound, and how do they impact experimental reproducibility?

- Degradation Studies :

- Thermal : Heat samples to 100°C (TGA/DSC) to observe nitro group decomposition (exothermic peaks ~200°C).

- Photolytic : Expose to UV light (254 nm) and analyze via HPLC for bromine displacement or nitro→nitrito isomerization .

Q. How does this compound perform as a precursor in medicinal chemistry applications?

- Case Study : Similar bromopyridines are used to synthesize kinase inhibitors (e.g., JAK2/STAT3 pathways).

- Stepwise Functionalization : Replace Br with heterocycles (e.g., pyrazole) via Buchwald-Hartwig coupling.

- Biological Testing : Screen derivatives for IC₅₀ values against cancer cell lines (e.g., MCF-7) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported NMR spectra for derivatives of this compound?

- Root Causes :

- Solvent Effects : Chemical shifts vary in CDCl₃ vs. DMSO-d₆ (e.g., NH protons visible in DMSO).

- Tautomerism : Nitro groups may induce ring tautomerization, altering splitting patterns .

- Resolution :

- Standardize solvent and temperature (25°C) for comparisons.

- Use 2D NMR (COSY, HSQC) to assign ambiguous peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.